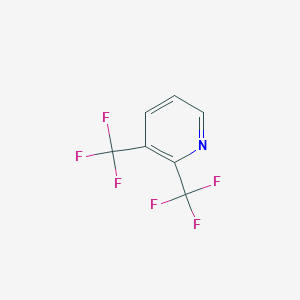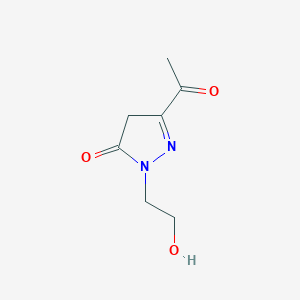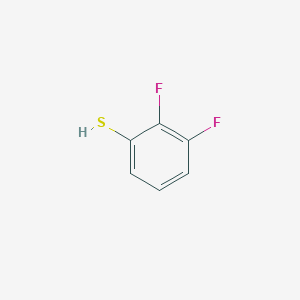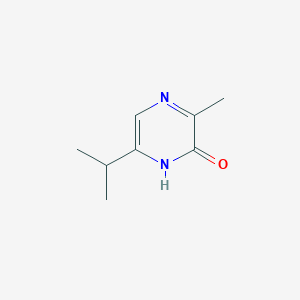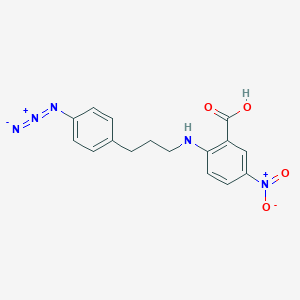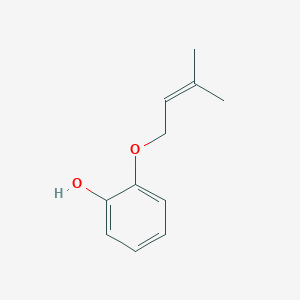
2-(3-Methylbut-2-enyloxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-Methylbut-2-enyloxy)phenol is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.23 . It is also known by other synonyms such as 2-[(3-Methyl-2-butenyl)oxy]phenol .
Synthesis Analysis
The synthesis of 2-(3-Methylbut-2-enyloxy)phenol involves several steps. One method involves the thermal rearrangement of 1-(3-methylbut-2-enyloxy)-4-prop-1-enylbenzene (feniculin) at 153 °C, which undergoes Claisen rearrangement to the 1,1-dimethylallylphenol . Another method involves the alkylation of 3,4-methylenedioxyphenol with 1-bromo-3-methylbut-2-ene .Molecular Structure Analysis
The molecular structure of 2-(3-Methylbut-2-enyloxy)phenol consists of a phenol group attached to a 3-methylbut-2-enyl group . The structure is characterized by the presence of a hydroxyl group (OH) attached to a benzene ring, which is further connected to a 3-methylbut-2-enyl group .Chemical Reactions Analysis
The chemical reactions involving 2-(3-Methylbut-2-enyloxy)phenol are complex and can involve several steps. For instance, the compound can undergo Claisen rearrangement under certain conditions . Additionally, it can participate in reactions involving the phenol group, such as oxidation and reduction .Physical And Chemical Properties Analysis
2-(3-Methylbut-2-enyloxy)phenol has a density of 1.040 g/cm³ . It has a boiling point of 254.3±9.0 °C at 760 mmHg . The compound has a molar refractivity of 51.5±0.3 cm³ and a polar surface area of 20 Ų .Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-methylbut-2-enoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-7,12H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUAHNWRAJLTJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=CC=C1O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564632 |
Source


|
| Record name | 2-[(3-Methylbut-2-en-1-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylbut-2-enyloxy)phenol | |
CAS RN |
132277-33-9 |
Source


|
| Record name | 2-[(3-Methylbut-2-en-1-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid](/img/structure/B161380.png)
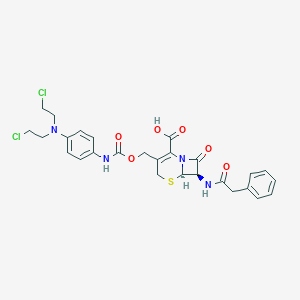
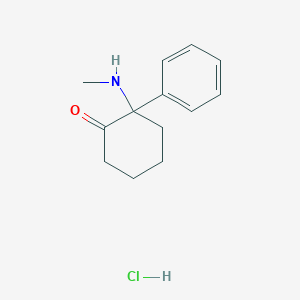
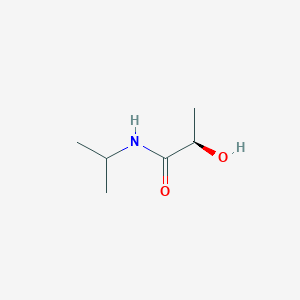
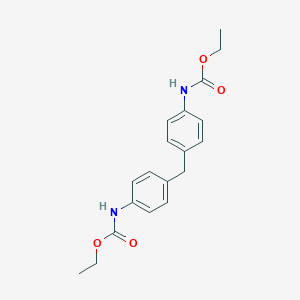
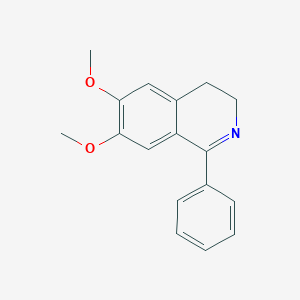
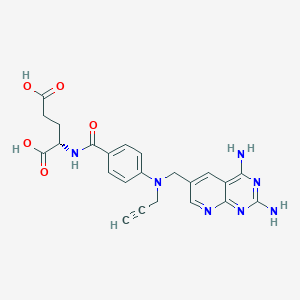
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)
